molecular formula C3H10KOSi B130218 Potassium trimethylsilanolate CAS No. 10519-96-7

Potassium trimethylsilanolate

Cat. No. B130218
Key on ui cas rn: 10519-96-7
M. Wt: 129.29 g/mol
InChI Key: COTHYYYVPUZALV-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using phenyl benzoate (3.96 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium benzoate (2.37 g, 74% yield) was isolated as a white solid: 1H NMR (D2O, DSS, 80 MHz) δ 7.4-8.0 (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.41, Found: C, 50.28, 50.15, 52.45; H, 3.28, 3.36, 3.24; K, 24.80.
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Potassium benzoate
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C1C=CC=CC=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](C)(C)[O-].[K+:21]>O1CCCC1>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+:21] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=CC=C1
Step Two
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 5 h reaction time
Duration
5 h

Outcomes

Product
Name
Potassium benzoate
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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